3,5-Dibenzyloxybenzaldehyde
Overview
Description
3,5-Dibenzyloxybenzaldehyde is an organic compound with the molecular formula C21H18O3. It is characterized by the presence of two benzyl ether groups and an aldehyde functional group attached to a benzene ring. This compound appears as a white to brown solid and is known for its applications in organic synthesis .
Mechanism of Action
Target of Action
The primary target of 3,5-Dibenzyloxybenzaldehyde is Survivin , a member of the inhibitor of apoptosis protein (IAP) family . Survivin plays essential roles in cell division and inhibition of apoptosis .
Biochemical Pathways
The biochemical pathways affected by this compound are related to cell division and apoptosis due to its interaction with Survivin . The downstream effects of these pathways can influence cell proliferation and survival.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to changes in cell division and apoptosis, given its interaction with Survivin . .
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of survivin dimerization modulators . Survivin is a protein that inhibits apoptosis and regulates cell division .
Cellular Effects
Given its role in the synthesis of survivin dimerization modulators, it may influence cell survival and proliferation .
Molecular Mechanism
It is likely involved in the modulation of survivin, a protein that plays a crucial role in inhibiting apoptosis and regulating cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dibenzyloxybenzaldehyde can be synthesized from 3,5-bis(benzyloxy)benzyl alcohol. The process involves the oxidation of 3,5-bis(benzyloxy)benzyl alcohol using a sulfur trioxide pyridine complex in the presence of dimethyl sulfoxide and N-ethyl-N,N-diisopropylamine in dichloromethane at 0°C. The reaction is typically completed within one hour .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibenzyloxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyl ether groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products:
Oxidation: 3,5-Dibenzyloxybenzoic acid.
Reduction: 3,5-Dibenzyloxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dibenzyloxybenzaldehyde is utilized in various scientific research applications, including:
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3,4-Dibenzyloxybenzaldehyde: Similar structure but with benzyl ether groups at the 3 and 4 positions.
3,5-Dibenzyloxybenzoic acid: The carboxylic acid derivative of 3,5-Dibenzyloxybenzaldehyde.
3,5-Dibenzyloxybenzyl alcohol: The alcohol derivative of this compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both benzyl ether groups and an aldehyde group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3,5-bis(phenylmethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-14-19-11-20(23-15-17-7-3-1-4-8-17)13-21(12-19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUAMRVJSRBRHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340076 | |
Record name | 3,5-Dibenzyloxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14615-72-6 | |
Record name | 3,5-Dibenzyloxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14615-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibenzyloxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzaldehyde, 3,5-bis(phenylmethoxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.